![molecular formula C14H13BrFN B1406005 Benzyl[(2-bromo-3-fluorophenyl)methyl]amine CAS No. 1540442-72-5](/img/structure/B1406005.png)

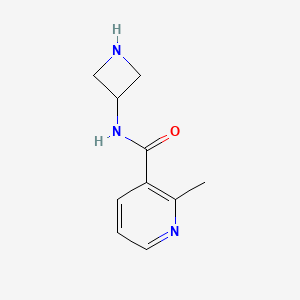

Benzyl[(2-bromo-3-fluorophenyl)methyl]amine

Overview

Description

Benzyl[(2-bromo-3-fluorophenyl)methyl]amine is a complex organic compound. Unfortunately, there is not much specific information available about this compound .

Synthesis Analysis

The synthesis of such compounds often involves multistep processes that require a working knowledge of many organic reactions . The synthesis could involve electrophilic aromatic substitution reactions and the introduction of a new substituent is strongly affected by the directing effects of other substituents .Scientific Research Applications

Synthesis of Novel Compounds for Antitumor and Antitubercular Activities : A study by Sekhar et al. (2019) demonstrated the synthesis of novel compounds involving benzyl amines for potential antitumor and antitubercular activities. These compounds showed significant inhibitory activities against cancer cell lines.

Use in Cancer Therapy and Imaging : Research by Martin et al. (2001) explored N-benzyl derivatives of polyamines as vectors of boron and fluorine for boron neutron capture therapy (BNCT) and tumor imaging. They found that the fluorinated derivative N-(3-[(4-aminobutyl)amino]propyl)[(4-fluorophenyl)methyl]amine showed high accumulation in cancer cells, making it potentially useful for PET imaging.

Development of Anticancer Agents : A study focused on the development of amino acid prodrugs of novel antitumor benzothiazoles, as reported by Bradshaw et al. (2002). These compounds, including those with benzylamine structures, showed potent antitumor properties in vitro and in vivo.

Synthesis of Radiopharmaceuticals : Ellsworth, Meriwether, and Mertel (1989) described the synthesis of arprinocid, a coccidiostat candidate, where benzylamine structures were labeled with carbon-14 for use in radiopharmaceuticals (Ellsworth, Meriwether, & Mertel, 1989).

Application in Carbonylative Transformation : Research by Li, Wang, & Wu (2018) developed a new procedure for the direct carbonylative transformation of benzyl amines, demonstrating its utility in synthesizing compounds like methylphenidate.

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound may interact with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It’s likely that the compound plays a role in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s potential use in suzuki–miyaura cross-coupling reactions suggests that it may have a relatively stable and environmentally benign nature .

Result of Action

Its potential use in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl[(2-bromo-3-fluorophenyl)methyl]amine. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Properties

IUPAC Name |

N-[(2-bromo-3-fluorophenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrFN/c15-14-12(7-4-8-13(14)16)10-17-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCHOGSMIBOSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=C(C(=CC=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

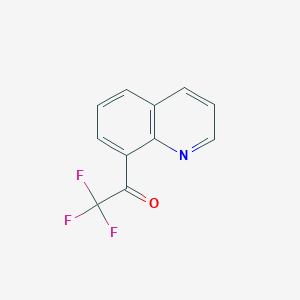

![[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine](/img/structure/B1405928.png)